Diclofenac potassium

Descripción general

Descripción

Synthesis Analysis

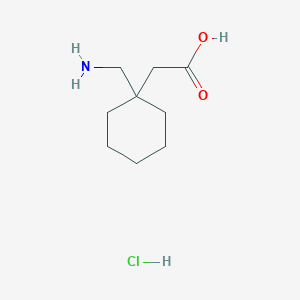

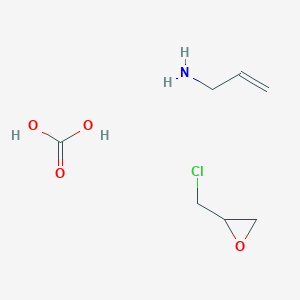

The synthesis of diclofenac potassium involves several chemical reactions, starting typically from aniline derivatives. A noted pathway includes the acid-catalyzed cyclization of N-(2, 6-dichlorophenyl)-α-(methylsulfinyl) acetanilide or α-chloro-N-(2, 6-dichlorophenyl)-α-(methylthio) acetanilide, followed by desulfurization and hydrolysis to yield diclofenac (Tamura, Y., Uenishi, J., Choi, H.-D., Haruta, J., & Ishibashi, H., 1984). Another innovative approach includes a six-step continuous flow synthesis from aniline and chloroacetic acid via a cascade etherification/Smiles rearrangement strategy, addressing the limitations of batch processing (Wang, L., Liu, M., Jiang, M., Wan, L., Li, W., Cheng, D., & Chen, F., 2022).

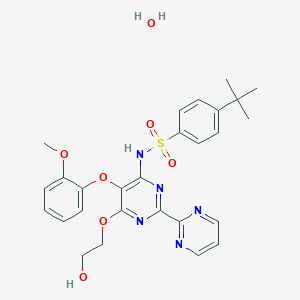

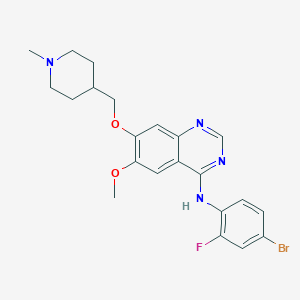

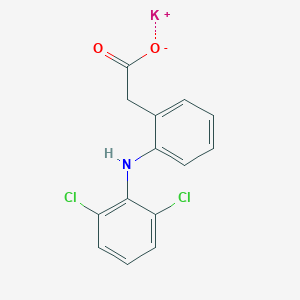

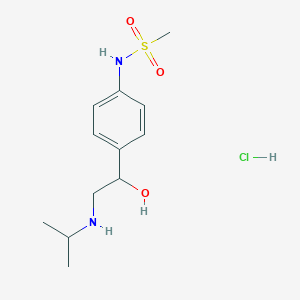

Molecular Structure Analysis

Diclofenac potassium's molecular structure features a dichlorophenylamino phenylacetic acid core, which is crucial for its biological activity. The specific arrangement of chloro groups and the phenylacetic acid moiety plays a significant role in its mechanism of action, particularly in inhibiting prostaglandin synthetase, a key enzyme in the inflammatory pathway.

Chemical Reactions and Properties

Diclofenac undergoes various chemical reactions, including etherification and Smiles rearrangement, contributing to its synthesis efficiency and yield. Its interaction with biological molecules, particularly the inhibition of cyclooxygenase (COX) enzymes, underscores its therapeutic action. The drug's chemical stability, combined with its potent inhibition of prostaglandin synthesis, highlights its effectiveness as an NSAID.

Physical Properties Analysis

The physical properties of diclofenac potassium, such as its solubility and dissolution rate, are optimized through pharmaceutical technology to improve its bioavailability. Techniques like the formation of solid dispersions with mannitol have been explored to enhance the dissolution profile of diclofenac potassium, indicating its crystalline nature is maintained even when formulated with dissolution-enhancing agents (Han, Y., Faudone, S., Zitto, G., Bonafede, S. L., Rosasco, M. A., & Segall, A., 2017).

Aplicaciones Científicas De Investigación

1. Application in Sports Injuries Treatment

- Summary of Application : Diclofenac Potassium (DK) is used in the treatment of sports injuries. It is formulated into gels of varying concentrations (2%, 4%, and 6%) and applied topically to the injured area .

- Methods of Application : The gels are applied three to four times a week for 4 weeks. In some cases, phonophoresis (a technique using ultrasound to enhance the effects of the topical drug) is used to increase the efficacy of the treatment .

- Results or Outcomes : The study found that there was significant dose-dependent relief observed in the Numeric Pain Rating Scale (NPRS) and the Western Ontario McMaster Osteo-Arthritis (WOMAC) index for pain in disability and stiffness for each group treated with DK gel compared to Diclofenac Sodium (DS) gel .

2. Application in Transdermal Drug Delivery

- Summary of Application : Diclofenac Potassium is used in the formulation of ethosomal carriers for enhanced anti-inflammatory activity .

- Methods of Application : Ethosomal formulations of Diclofenac are prepared using a full-factorial design with varying ratios of phosphatidylcholine:cholesterol and ethanol concentrations. These formulations are then characterized in terms of their physicochemical properties and skin permeation kinetics .

- Results or Outcomes : The study found that the vesicle size and elasticity of ethosomes were the dominating physicochemical properties affecting skin permeation. The optimized formulation had an ethanol concentration of 22.9% and a PC:CH ratio of 88.4:11.6, with a vesicle size of 144 ± 5 nm, and an entrapment efficiency of 71 ± 4%. The permeation flux for the optimized formulation was 12.9 ± 1.0 mg/h cm², which was significantly higher than the drug-loaded conventional liposome, ethanolic or aqueous solution .

3. Application in Treatment of Primary Dysmenorrhea

- Summary of Application : Diclofenac Potassium is used for the treatment of primary dysmenorrhea, which is a common gynecological disorder characterized by painful menstrual cramps of uterine origin .

- Methods of Application : It is usually administered orally in the form of tablets. The dosage and frequency of administration depend on the severity of the pain .

- Results or Outcomes : Diclofenac Potassium has been found to be effective in relieving the pain associated with primary dysmenorrhea .

4. Application in Nanoemulsion Formulation

- Summary of Application : Diclofenac Potassium is used in the formulation of nanoemulsions, which are a type of drug delivery system that can enhance the solubility and bioavailability of the drug .

- Methods of Application : The nanoemulsion is prepared using appropriate ratios of oil, surfactant, and co-surfactant, along with Diclofenac Potassium. The formulation is then evaluated for various parameters like droplet size, zeta potential, and drug release .

- Results or Outcomes : The study found that the nanoemulsion formulation of Diclofenac Potassium showed improved drug release compared to conventional formulations .

5. Application in Treatment of Osteoarthritis and Rheumatoid Arthritis

- Summary of Application : Diclofenac Potassium is used for the relief of the signs and symptoms of osteoarthritis and rheumatoid arthritis .

- Methods of Application : It is usually administered orally in the form of tablets. The dosage and frequency of administration depend on the severity of the symptoms .

- Results or Outcomes : Diclofenac Potassium has been found to be effective in relieving the signs and symptoms of osteoarthritis and rheumatoid arthritis .

6. Application in Water Purification

- Summary of Application : Diclofenac Potassium is used in water treatment processes as an adsorbent to remove impurities .

- Methods of Application : It is added to the water and allowed to adsorb the impurities. The water is then filtered to remove the Diclofenac Potassium along with the adsorbed impurities .

- Results or Outcomes : The use of Diclofenac Potassium in water treatment has been found to be effective in removing impurities from water .

Safety And Hazards

Diclofenac potassium can increase the risk of serious cardiovascular thrombotic events, including myocardial infarction and stroke, which can be fatal. This risk may occur early in treatment and may increase with duration of use . It may also cause stomach or intestinal bleeding, which can be fatal .

Propiedades

IUPAC Name |

potassium;2-[2-(2,6-dichloroanilino)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO2.K/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZOIWWTXOCYKR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Cl)Cl.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15307-86-5 (Parent) | |

| Record name | Diclofenac potassium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30165212 | |

| Record name | Diclofenac potassium [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diclofenac potassium | |

CAS RN |

15307-81-0 | |

| Record name | Diclofenac potassium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofenac potassium [USAN:USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium 2-[2-(2,6-dichloroanilino)phenyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOFENAC POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4D5UA6CB4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

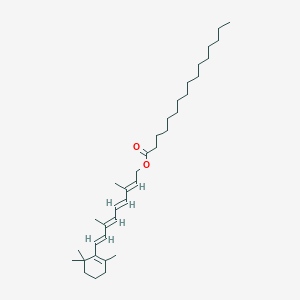

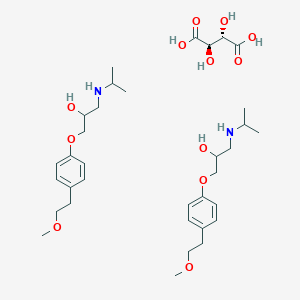

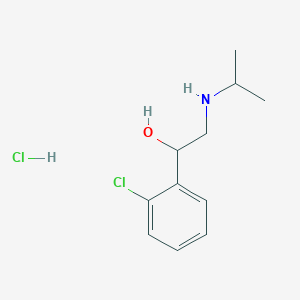

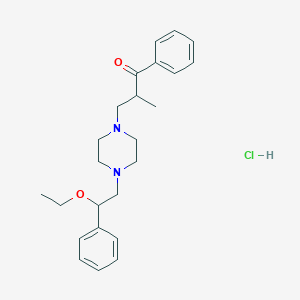

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)